Ethyl 9-fluoro-3-oxononanoate

描述

Contextualization of Beta-Keto Esters in Synthetic Methodologies

Beta-keto esters (β-keto esters) are a class of organic compounds that serve as pivotal intermediates and building blocks in organic synthesis. rsc.org Their structure, which features both a ketone and an ester functional group separated by a single methylene (B1212753) group, provides a unique combination of electrophilic and nucleophilic sites. rsc.org This duality makes them highly versatile synthons for constructing complex molecular architectures. rsc.orggoogle.comgoogle.com

The reactivity of β-keto esters is characterized by the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups), which allows for easy formation of enolates. These enolates can then participate in a wide array of carbon-carbon bond-forming reactions. Common synthetic methodologies involving β-keto esters include the Claisen condensation, acylation, and alkylation reactions. semanticscholar.orgorganic-chemistry.org Furthermore, transesterification of β-keto esters is a valuable transformation, enabling the modification of the ester group to access different derivatives, which is particularly important in the synthesis of pharmaceuticals and in the production of biodiesel. rsc.org The instability of the corresponding β-keto acids, which readily undergo decarboxylation, further highlights the synthetic utility of their ester-protected forms. rsc.org

The Significance of Organofluorine Chemistry in Molecular Design

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern molecular design, with profound impacts on pharmaceuticals, agrochemicals, and materials science. wikipedia.orgbeilstein-journals.org The strategic incorporation of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. chinesechemsoc.org

Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry. wikipedia.orgchinesechemsoc.org This strength often imparts increased thermal and metabolic stability to the molecule. The introduction of fluorine can also influence properties such as lipophilicity, acidity, and molecular conformation. These modifications are leveraged in drug design to enhance a compound's efficacy, metabolic profile, and bioavailability. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The development of new and selective fluorination methods remains an active area of research, providing chemists with the tools to create novel fluorinated molecules with tailored properties. chinesechemsoc.orgmdpi.com

Structural Elucidation of Ethyl 9-fluoro-3-oxononanoate and its Placement within Fluorinated Keto Ester Analogues

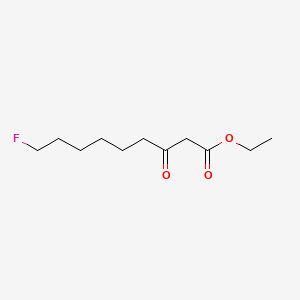

This compound is a specific molecule that integrates the functionalities of both a β-keto ester and an organofluorine compound. Its structure consists of a nine-carbon chain with a ketone at the C3 position and an ethyl ester at the C1 position, classifying it as a β-keto ester. A fluorine atom is located at the terminal C9 position. solubilityofthings.comechemi.com This terminal fluorination is a key structural feature, distinguishing it from many other fluorinated keto esters where the fluorine is often positioned closer to the carbonyl groups.

Below is a table detailing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound solubilityofthings.com |

| CAS Number | 502-36-3 echemi.com |

| Molecular Formula | C₁₁H₁₉FO₃ solubilityofthings.comechemi.comuni.lu |

| Molecular Weight | 218.26 g/mol echemi.com |

| Monoisotopic Mass | 218.13182 Da uni.lu |

| Appearance | Clear, colorless to pale yellow liquid solubilityofthings.com |

| Boiling Point | 122 °C at 1.7 Torr chembk.com |

| Density | 1.009 g/cm³ (Predicted) chembk.com |

Overview of Research Trajectories for Novel Chemical Entities

The quest for Novel Chemical Entities (NCEs) is a driving force in chemical research, particularly in the fields of drug discovery and materials science. nih.govresearchgate.net An NCE is a molecule with a previously undescribed chemical scaffold that shows promise for a particular application. The discovery and development of NCEs are critical for addressing challenges such as drug resistance and the need for materials with enhanced performance. researchgate.net

Modern research trajectories for NCEs heavily rely on a combination of rational design, computational methods, and advanced synthetic strategies. researchgate.netnih.gov In silico techniques, including molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies, allow researchers to design and evaluate vast numbers of virtual compounds, prioritizing the most promising candidates for synthesis. nih.govresearchgate.netnih.gov Exploring the chemical space occupied by natural products also provides inspiration for the design of new bioactive compounds. univr.it

Compounds like this compound fit into this landscape as potential building blocks for more complex NCEs. Its bifunctional nature—a reactive β-keto ester handle for further chemical elaboration and a fluorinated tail for tuning physical properties—makes it a valuable synthon. The development of such specialized starting materials is crucial for expanding the accessible chemical space and enabling the synthesis of next-generation molecules with unique and desirable properties. wikipedia.orgsolubilityofthings.com

Structure

3D Structure

属性

IUPAC Name |

ethyl 9-fluoro-3-oxononanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8-12/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDELXTRDOWVUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCCCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964530 | |

| Record name | Ethyl 9-fluoro-3-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-36-3 | |

| Record name | Nonanoic acid, 9-fluoro-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 9-fluoro-3-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 9 Fluoro 3 Oxononanoate

The synthesis of fluorinated organic molecules is of significant interest due to the unique physicochemical properties that fluorine imparts, including altered metabolic stability and binding affinity. wikipedia.org Ethyl 9-fluoro-3-oxononanoate, a specialized β-keto ester, incorporates a terminal fluorine atom, presenting distinct synthetic challenges. Its construction requires precise methodologies for both the formation of the keto-ester framework and the strategic introduction of the fluorine atom. The following sections detail advanced synthetic approaches, categorized into direct fluorination of a C9 precursor and a multi-step construction of the final molecule.

Chemical Reactivity and Mechanistic Investigations of Ethyl 9 Fluoro 3 Oxononanoate

Reactivity Profiles of the Beta-Keto Ester Moiety in Ethyl 9-fluoro-3-oxononanoate

The β-keto ester group is a versatile synthon in organic chemistry, characterized by three key reactive sites: the ketone carbonyl, the ester group, and the intervening α-methylene group. fiveable.mefiveable.me The reactivity at each site allows for a wide range of chemical transformations.

Transformations at the Ketone Functionality

The ketone group in a β-keto ester can undergo typical carbonyl reactions, such as nucleophilic addition and reduction. For instance, the ketone can be selectively reduced in the presence of the ester under specific conditions. Palladium-catalyzed reactions, such as aldol (B89426) condensations, can occur at the ketone, leading to the formation of new carbon-carbon bonds. nih.gov In these reactions, palladium enolates are generated, which can then react with aldehydes to form aldol products. nih.gov Another significant transformation is the acylation of ketones with esters, providing an alternative route to the synthesis of β-dicarbonyl compounds. vanderbilt.edu

Reactions Involving the Ester Group

The ester functionality of β-keto esters can be modified through several classic reactions. Transesterification, the conversion of one ester to another, is a particularly important transformation that can be achieved with high selectivity for β-keto esters over other types of esters. rsc.org This selectivity often arises from the formation of a chelated enol intermediate with a catalyst. rsc.org A variety of catalysts, including boric acid and zinc oxide nanoparticles, have been successfully employed for this purpose, accommodating a wide range of alcohols, thiols, and amines. rsc.org Additionally, the ester group can be hydrolyzed to a carboxylic acid, which, being a β-keto acid, is prone to ready decarboxylation upon heating to yield a ketone. vanderbilt.edumcat-review.org

| Functional Group | Reaction Type | Description | Typical Product |

|---|---|---|---|

| Ketone | Reduction | Selective reduction of the ketone to a secondary alcohol. | β-hydroxy ester |

| Ketone | Aldol Condensation | Reaction with an aldehyde, often under neutral conditions via palladium catalysis, to form a new C-C bond. nih.gov | γ,δ-dihydroxy ketone (after ester hydrolysis) |

| Ester | Transesterification | Catalytic exchange of the ethyl group with another alcohol, thiol, or amine. rsc.org | Different β-keto ester, thioester, or amide |

| Ester | Hydrolysis & Decarboxylation | Conversion of the ester to a carboxylic acid, followed by loss of CO2 to form a ketone. vanderbilt.edumcat-review.org | 7-Fluorononan-2-one |

| α-Methylene | Alkylation | Deprotonation to form an enolate, followed by nucleophilic attack on an alkyl halide. fiveable.mevanderbilt.edu | α-substituted β-keto ester |

Acidity and Enolization Characteristics of the α-Methylene Carbon

The methylene (B1212753) protons situated between the two carbonyl groups (the α-protons) of a β-keto ester are significantly more acidic than those of a simple ketone or ester. mcat-review.orgmasterorganicchemistry.com This increased acidity is due to the ability of the resulting conjugate base, an enolate, to delocalize its negative charge onto both oxygen atoms. mcat-review.orgjove.com The pKa of the α-protons in a typical acyclic β-keto ester is around 11, making them readily removable by common bases like alkoxides. masterorganicchemistry.com This facile deprotonation is the cornerstone of many synthetic applications, including the Claisen condensation used to form β-keto esters. fiveable.memasterorganicchemistry.comjove.com The resulting enolate is a potent nucleophile that can participate in C-C bond-forming reactions, most notably alkylation via SN2 reaction with alkyl halides. fiveable.mevanderbilt.edu

The β-keto ester exists in equilibrium with its enol tautomer. mcat-review.org The formation of the enol is crucial for certain selective reactions, as the enol form can chelate to metal catalysts, directing reactivity. rsc.org

| Compound Type | Example | Approximate pKa (in water) |

|---|---|---|

| Alkane | Ethane | ~50 |

| Ester (α-proton) | Ethyl acetate | ~25 masterorganicchemistry.com |

| Ketone (α-proton) | Acetone | ~19 |

| β-Diketone | Acetylacetone | ~9 cdnsciencepub.com |

| β-Keto Ester | Ethyl acetoacetate | ~11 masterorganicchemistry.com |

Influence of Remote Fluoro-Substitution on Reaction Pathways

The presence of a fluorine atom at the C-9 position, while distant from the reactive β-keto ester moiety, is expected to exert subtle but definite electronic effects that can influence reaction outcomes.

Electronic Effects on Electrophilic and Nucleophilic Reactions

Fluorine is the most electronegative element, and its primary influence on a molecule is a strong electron-withdrawing inductive effect (-I effect). tandfonline.com In this compound, this effect is transmitted through the sigma bond framework of the carbon chain. Although the effect diminishes with distance, it can still impact the electron density at the reactive centers.

Effect on Acidity: The -I effect of the remote fluorine atom is predicted to slightly increase the acidity of the α-methylene protons. By withdrawing electron density from the carbon backbone, the fluorine atom helps to stabilize the negative charge of the enolate intermediate, thereby lowering the pKa relative to a non-fluorinated analogue.

Effect on Carbonyl Reactivity: The inductive withdrawal of electrons should render the carbonyl carbons of both the ketone and the ester slightly more electrophilic. This could potentially increase the rate of nucleophilic attack at these centers. For instance, in nucleophilic aromatic substitutions, the high electronegativity of fluorine stabilizes the negatively charged Meisenheimer complex, accelerating the reaction despite fluoride (B91410) being a poor leaving group. stackexchange.com A similar stabilizing principle could apply to intermediates formed during nucleophilic addition to the carbonyls in this aliphatic system.

Effect on Enolate Reactivity: While the fluorine atom stabilizes the enolate, making it easier to form, it also slightly reduces the electron density of that enolate. This could decrease its nucleophilicity, potentially slowing down reactions with electrophiles, such as alkylation.

| Reactive Site | Property/Reaction | Predicted Influence of 9-Fluoro Group | Reasoning |

|---|---|---|---|

| α-Methylene | Acidity (pKa) | Slightly Decreased | Inductive electron withdrawal (-I effect) stabilizes the enolate conjugate base. tandfonline.com |

| Enolate | Nucleophilicity | Slightly Decreased | Inductive electron withdrawal reduces electron density on the nucleophilic carbon. |

| Ketone/Ester Carbonyls | Electrophilicity | Slightly Increased | Inductive electron withdrawal increases the partial positive charge on the carbonyl carbons. |

| Nucleophilic Addition | Reaction Rate | Potentially Increased | Increased electrophilicity of carbonyls and stabilization of negatively charged intermediates. stackexchange.com |

Steric Considerations in Reaction Kinetics and Stereochemistry

Steric effects arise from the spatial arrangement of atoms. The fluorine atom has a van der Waals radius (1.47 Å) that is only slightly larger than that of a hydrogen atom (1.20 Å). tandfonline.comuit.no Given that the fluoro-substituent is located at the terminal C-9 position, it is significantly removed from the sterically sensitive reaction centers at C-2, C-3, and C-4.

Consequently, it is highly unlikely that the remote fluorine atom would impart any significant steric hindrance to influence the kinetics of reactions occurring at the β-keto ester moiety. The approach of reagents to the ketone, ester, or α-carbon should be sterically unencumbered by the terminal fluorine. Similarly, for reactions that generate new stereocenters, the remote fluorine is not expected to exert any meaningful stereodirecting influence. While fluorine substitution can sometimes lead to distinct conformational preferences through stereoelectronic effects like the gauche effect, such interactions are typically observed over much shorter distances (e.g., 1,2- or 1,3-relationships) and are not anticipated to play a significant role over a six-bond separation in a flexible alkyl chain. wikipedia.orgnih.gov

Catalytic Transformations Involving this compound as a Substrate

The reactivity of β-keto esters like this compound is primarily centered around the electrophilic character of the β-carbonyl group and the acidity of the α-protons. These features make them versatile substrates for a variety of catalytic transformations, most notably reductions to form the corresponding β-hydroxy esters, which are valuable chiral building blocks in organic synthesis. While specific studies on this compound are not extensively documented in publicly available literature, the behavior of analogous fluorinated and non-fluorinated β-keto esters provides a strong basis for predicting its reactivity.

Catalytic asymmetric reduction is a key transformation for β-keto esters. This can be achieved through both chemocatalysis and biocatalysis.

Chemocatalytic Reductions: Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the enantioselective reduction of β-keto esters. Ruthenium-based catalysts, particularly those with chiral diphosphine ligands like BINAP, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various β-keto esters. For instance, Ru-BINAP systems have been shown to quantitatively convert β-keto esters to their corresponding β-hydroxy esters with high enantiomeric excess (ee). nih.gov The presence of a fluorine atom in the substrate, as in this compound, is not expected to inhibit the reaction but may influence the electronic properties of the carbonyl group, potentially affecting reaction rates and selectivities. Research on other fluorinated ketones has shown that the electron-withdrawing nature of fluorine can enhance the reactivity of the carbonyl group towards nucleophilic attack. nih.gov

Iridium-based catalysts have also been employed for the asymmetric transfer hydrogenation of β-keto esters in aqueous media, offering a greener alternative to traditional organic solvents. techscience.com These systems have shown broad substrate scope and high enantioselectivities. The general applicability of these catalysts suggests they would be effective for the reduction of this compound.

Biocatalytic Reductions: Enzyme-catalyzed reductions offer a highly selective and environmentally benign approach. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are commonly used for the asymmetric reduction of ketones and β-keto esters. These enzymes, often from microorganisms like Saccharomyces cerevisiae (baker's yeast) or engineered strains, can exhibit exquisite chemo-, regio-, and stereoselectivity. Studies on the bioreduction of a series of β-keto esters have shown that the structure of the substrate significantly influences the conversion and enantiomeric excess of the product. scielo.br For example, the reduction of various ethyl and methyl β-ketoesters using Kluyveromyces marxianus yielded β-hydroxyesters with high enantiomeric excess, with the stereochemical outcome (R or S) being dependent on the substituents. scielo.br It is plausible that this compound would be a viable substrate for such biocatalytic systems, leading to the formation of chiral ethyl 9-fluoro-3-hydroxynonanoate. The terminal fluorine atom might influence enzyme-substrate binding and thus the efficiency and selectivity of the reduction.

| Catalytic System | Reaction Type | Potential Product | Key Findings for Analogous Substrates |

| Ru-BINAP | Asymmetric Hydrogenation | Ethyl (R)- or (S)-9-fluoro-3-hydroxynonanoate | High conversion and enantioselectivity (up to 97% ee) for various β-keto esters. nih.gov |

| Ir-diamine complexes | Asymmetric Transfer Hydrogenation | Ethyl (R)- or (S)-9-fluoro-3-hydroxynonanoate | Effective in aqueous media with high yields and selectivities across a broad pH range. techscience.com |

| Ketoreductases (KREDs) | Biocatalytic Reduction | Ethyl (R)- or (S)-9-fluoro-3-hydroxynonanoate | Highly enantioselective reductions of β-keto esters are common, with the potential for producing either enantiomer by selecting the appropriate enzyme. researchgate.net |

| Kluyveromyces marxianus | Whole-cell Bioreduction | Ethyl (R)- or (S)-9-fluoro-3-hydroxynonanoate | Demonstrated effective reduction of various β-ketoesters with high enantiomeric excess. scielo.br |

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

To gain deeper insights into the reactivity and conformational behavior of this compound, theoretical and computational methods are invaluable. These approaches can elucidate reaction pathways, predict the stability of intermediates and transition states, and explore the conformational landscape of flexible molecules.

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules and reaction intermediates. For this compound, QM studies can provide crucial information about the mechanism of its catalytic transformations.

In the context of the catalytic reduction of the β-carbonyl group, QM calculations can be used to model the transition states of the hydride transfer from the catalyst to the substrate. Such studies on related systems have helped to elucidate the origins of enantioselectivity. For example, DFT calculations on the asymmetric hydrogenation of ketones with [Mn-cinchona] catalysts have identified the preferential hydride transfer to one face of the prochiral substrate, explaining the observed stereochemical outcome. rsc.org Similar computational analysis for this compound would involve modeling the interaction of the substrate with the chiral catalyst and calculating the energy barriers for the formation of the two possible enantiomeric products.

Furthermore, QM methods can be used to study the properties of reaction intermediates, such as the enolate of this compound. The stability and reactivity of the enolate are crucial in reactions involving the α-carbon. A combined DFT and NMR study on the tandem chain extension-aldol reaction of β-keto esters highlighted the role of the γ-keto group in the structure of the zinc organometallic intermediate, which dictates the diastereoselectivity of the reaction. nih.gov For this compound, the terminal fluorine atom could influence the charge distribution and stability of such intermediates through long-range electronic effects.

A QM/MM (Quantum Mechanics/Molecular Mechanics) approach is particularly useful for studying enzyme-catalyzed reactions. In this hybrid method, the active site of the enzyme and the substrate are treated with a high level of QM theory, while the rest of the protein is described by a less computationally expensive MM force field. A QM/MM study of the reaction mechanism of human β-ketoacyl reductase revealed the energetic profile of the reduction of a β-ketoacyl substrate, identifying the rate-limiting step and the roles of key amino acid residues. researchgate.net A similar investigation for the enzymatic reduction of this compound could provide detailed insights into the catalytic mechanism and the factors governing its stereoselectivity.

| Computational Method | Focus of Study | Predicted Insights for this compound |

| DFT | Transition state analysis of catalytic reduction | Elucidation of the origin of enantioselectivity by comparing the energy barriers for the formation of (R) and (S) products. rsc.org |

| DFT | Stability and reactivity of enolate intermediates | Understanding the influence of the terminal fluorine on the electronic structure and reactivity of the α-carbon. |

| QM/MM | Enzyme-catalyzed reduction mechanism | Detailed description of the reaction pathway within the enzyme active site, including the role of specific amino acid residues in catalysis and stereocontrol. researchgate.net |

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules and exploring their conformational landscape. For a flexible molecule like this compound, with its long alkyl chain, MD simulations can provide valuable information about its preferred conformations in different environments, such as in solution or within the active site of an enzyme.

MD simulations have been used to study the interaction of long-chain esters with other molecules and surfaces. For instance, simulations of phthalate (B1215562) esters on clay surfaces have provided insights into their adsorption mechanisms. acs.org Similarly, MD simulations of this compound in different solvents could reveal how the solvent environment influences its conformational equilibrium.

In the context of enzymatic catalysis, MD simulations can be used to model the process of substrate binding and the conformational changes that occur within the enzyme-substrate complex. By simulating the dynamics of this compound within the active site of a ketoreductase, one could observe the key interactions that stabilize the binding pose and orient the carbonyl group for reduction. Such simulations can complement QM/MM studies by providing a dynamic picture of the catalytic event. Research on the interaction of long-chain fatty acids with membranes has utilized MD simulations to understand their conformational behavior and pKa shifts, highlighting the importance of the interplay between the hydrophobic chain and the polar head group. nih.gov These principles are also applicable to the behavior of this compound at interfaces or within protein binding sites.

| Simulation Type | System Studied | Potential Findings for this compound |

| MD in Solution | This compound in various solvents | Identification of dominant conformers and the influence of the terminal fluorine and solvent polarity on the conformational landscape. |

| MD of Enzyme-Substrate Complex | This compound in the active site of a ketoreductase | Elucidation of the binding mode, key intermolecular interactions, and conformational changes required for catalysis. |

| MD at Interfaces | This compound at a water-organic interface | Understanding the orientation and conformational preferences at interfaces, relevant for biphasic catalytic systems. |

Synthetic Utility of Ethyl 9 Fluoro 3 Oxononanoate As a Versatile Building Block

Preparation of Fluorinated Alcohols and Amines

The presence of a ketone and an ester group in Ethyl 9-fluoro-3-oxononanoate provides convenient handles for the introduction of hydroxyl and amino functionalities, leading to the synthesis of fluorinated alcohols, amino acids, and their derivatives.

Stereoselective Reduction to Fluoro-Hydroxy Esters and Derivatives

The ketone moiety of this compound can be selectively reduced to a secondary alcohol, yielding ethyl 9-fluoro-3-hydroxynonanoate. The stereochemical outcome of this reduction is of paramount importance, as the generation of a new chiral center leads to the formation of diastereomers. Various stereoselective reduction methods can be employed to control this outcome.

Asymmetric Catalysis:

Homogeneous asymmetric catalysis using ruthenium or rhodium complexes with chiral ligands, such as BINAP, is a powerful tool for the enantioselective reduction of β-keto esters. These reactions typically proceed with high enantiomeric excess (ee) and diastereomeric excess (de).

Enzymatic Reductions:

Biocatalysis offers an environmentally friendly and highly selective alternative for the reduction of β-keto esters. Enzymes such as baker's yeast (Saccharomyces cerevisiae) and isolated ketoreductases (KREDs) are known to reduce ketones with high stereoselectivity. studycorgi.comethz.ch The choice of enzyme and reaction conditions can be tailored to favor the formation of a specific stereoisomer. For instance, some reductases follow Prelog's rule, leading to the (S)-alcohol, while others can provide the (R)-enantiomer. studycorgi.com

Below is a table summarizing potential stereoselective reduction methods for this compound based on known reductions of analogous β-keto esters.

| Catalyst/Reagent | Product Stereochemistry (Predicted) | Typical Enantiomeric/Diastereomeric Excess |

| Baker's Yeast (S. cerevisiae) | Predominantly (S)-alcohol | >90% ee |

| Ketoreductase (KRED) | (R)- or (S)-alcohol depending on the enzyme | Often >95% ee |

| Ru-BINAP Catalyst | (R)- or (S)-alcohol depending on the BINAP enantiomer | >95% ee |

| NaBH4 (achiral) | Racemic mixture of diastereomers | ~0% de |

Conversion to Fluoro-Amino Acid Analogues and Amines

The β-keto ester functionality of this compound is a valuable precursor for the synthesis of fluorinated β-amino acids and their derivatives. These compounds are of significant interest in medicinal chemistry due to their potential to act as enzyme inhibitors and metabolic modulators.

Reductive Amination:

A common method for converting a ketone to an amine is through reductive amination. This can be achieved by reacting the β-keto ester with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride. This process can be designed to be stereoselective by using chiral auxiliaries or chiral catalysts.

Biocatalytic Transamination:

ω-Transaminases are enzymes that can catalyze the transfer of an amino group from an amino donor to a ketone substrate. nih.gov This biocatalytic approach offers a highly stereoselective route to chiral amines and amino acids from their corresponding keto precursors. researchgate.net The use of engineered ω-transaminases has been shown to be effective for the synthesis of β-amino esters from stable β-keto ester substrates. nih.gov

From Fluoro-Hydroxy Esters:

Alternatively, the fluoro-hydroxy esters obtained from the stereoselective reduction described in section 4.1.1 can be converted to fluoro-amino esters. This typically involves the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). Subsequent reduction of the azide furnishes the desired β-amino ester.

Functionalization and Diversification of the Nonanoate (B1231133) Carbon Chain

The carbon skeleton of this compound offers several sites for further functionalization, allowing for the synthesis of a diverse range of derivatives.

The protons on the carbon atom alpha to both the ketone and the ester (the C2 position) are acidic and can be readily removed by a suitable base to form a stable enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation and Acylation:

The enolate of this compound can be alkylated by reacting it with alkyl halides. This reaction, analogous to the acetoacetic ester synthesis, allows for the introduction of a wide variety of alkyl groups at the C2 position. libretexts.org Similarly, acylation of the enolate with acyl chlorides or anhydrides can be used to introduce acyl groups, leading to the formation of β,δ-diketo esters.

The terminal fluorine atom on the nonanoate chain, while generally unreactive due to the strength of the C-F bond, can potentially be a site for functionalization under specific conditions. Recent advances in C-F bond activation, for instance using organometallic reagents or transition metal catalysts, could open up possibilities for nucleophilic substitution or cross-coupling reactions at the C9 position. nih.govresearchgate.net However, such transformations would likely require harsh conditions and specialized catalytic systems.

Role in the Synthesis of Complex Molecular Architectures and Scaffolds

The bifunctional nature of this compound makes it an excellent starting material for the construction of more complex molecular frameworks, including heterocyclic and extended carbocyclic systems.

Cyclization Reactions and Heterocycle Formation

The 1,3-dicarbonyl moiety of this compound is a classic synthon for the preparation of a variety of five- and six-membered heterocyclic rings through condensation reactions with dinucleophiles.

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazoles. clockss.orgbeilstein-journals.orgresearchwithrowan.com The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituent on the hydrazine.

Isoxazoles: Condensation with hydroxylamine (B1172632) yields isoxazoles. beilstein-journals.orgacs.orgijpca.org

Pyrimidines: Treatment with amidines, ureas, or guanidines provides access to substituted pyrimidines. acs.orgacs.orgnih.gov

These heterocyclic products, bearing a fluorinated alkyl side chain, are of interest in medicinal and materials chemistry.

Construction of Extended Carbon Frameworks

The enolate of this compound can also be utilized in reactions that extend the carbon framework of the molecule.

Michael Additions:

As a soft nucleophile, the enolate of this β-keto ester can undergo Michael (conjugate) additions to α,β-unsaturated carbonyl compounds. nih.govnih.govacs.orgopenstax.org This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds, which are themselves versatile intermediates for further transformations, including intramolecular aldol (B89426) or Claisen condensations to form cyclic structures.

The combination of the reactivity of the 1,3-dicarbonyl system and the presence of a terminal fluorine atom makes this compound a valuable and versatile building block for the synthesis of a wide array of complex fluorinated molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Transformations of Ethyl 9-fluoro-3-oxononanoate

The development of new catalytic systems is paramount for unlocking the synthetic potential of this compound. The presence of both a ketone and an ester group offers multiple sites for catalytic action.

Asymmetric Catalysis: A primary focus would be the development of catalysts for the enantioselective fluorination of the α-position to the ketone. While research has been conducted on the asymmetric fluorination of various β-keto esters using chiral catalysts, specific applications to long-chain substrates like this compound are scarce. nih.govacs.orgmdpi.com Chiral quaternary ammonium (B1175870) salts, acting as phase-transfer catalysts, have shown promise in promoting the enantioselective electrophilic fluorination of β-keto esters with reagents like N-fluorobenzenesulfonimide. nih.gov Similarly, chiral metal complexes, such as those involving titanium and copper, have been successfully employed for the asymmetric fluorination of cyclic β-keto esters. nih.govresearchgate.netnih.gov Future work should aim to adapt these systems for long-chain aliphatic substrates, which may present different solubility and reactivity profiles.

Data-Driven Catalyst Design: High-throughput experimentation and data science tools can accelerate the discovery of optimal catalysts. By systematically screening combinations of ligands, metals, and reaction conditions, it is possible to identify highly effective and selective catalysts for specific transformations of this compound.

Table 1: Examples of Catalytic Systems for Asymmetric Fluorination of β-Keto Esters

| Catalyst Type | Metal/Core Structure | Fluorinating Agent | Substrate Type | Achieved Enantioselectivity (ee) |

| Phase-Transfer Catalyst | Cinchona Alkaloid Derivative | N-fluorobenzenesulfonimide | β-Keto Esters | Up to 94% nih.gov |

| Lewis Acid Catalyst | Ti/TADDOL Complex | Selectfluor® | α-Substituted Acyclic β-Keto Esters | 62-90% mdpi.com |

| Copper Complex | Diphenylamine linked bis(oxazoline)-Cu(OTf)₂ | N/A | Cyclic β-Keto Esters | Up to 99% nih.gov |

| Dual Catalysis | Chiral Anion Phase-Transfer & Enamine Catalysis | Selectfluor | α-Branched Cyclohexanones | Up to 94% acs.org |

Exploration of Underutilized Reactivity Modes

The unique electronic properties conferred by the terminal fluorine atom can be exploited to explore novel reactivity patterns for this compound. The high electronegativity of fluorine can influence the reactivity of the entire carbon chain. chinesechemsoc.org

Long-Range Electronic Effects: Research could investigate how the terminal fluorine atom influences the acidity of the α-protons and the reactivity of the carbonyl groups through long-range electronic effects. These effects, though weaker than in shorter chains, could be harnessed for selective reactions. The "fluorine walk" or remote C-H functionalization, where a fluorine atom directs reactivity at a distant site in the molecule, is an intriguing possibility.

Radical Reactions: The C-F bond, while strong, can participate in radical reactions under specific conditions. nih.gov Future studies could explore photoredox catalysis to initiate radical transformations involving the terminal fluorine or other positions on the alkyl chain. The formation of radical intermediates could open pathways to previously inaccessible derivatives of this compound.

Enzyme-Mediated Reactions: The field of biocatalysis offers significant potential. Enzymes such as transaminases have been shown to exhibit hydrodefluorination activity on α-fluoroketones. whiterose.ac.uk It would be valuable to explore if enzymes can be identified or engineered to selectively act on the terminal fluorine of this compound, potentially leading to novel defluorination or functionalization pathways under mild, environmentally friendly conditions.

Integration of this compound in Flow Chemistry and Green Chemistry Methodologies

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. Integrating the synthesis and transformations of this compound into flow chemistry and green chemistry frameworks is a crucial area for future research.

Flow Chemistry: Continuous-flow microreactors offer significant advantages for handling potentially hazardous reagents and for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.orgnih.gov Fluorination reactions, which can be highly exothermic, are particularly well-suited for flow systems, which allow for efficient heat dissipation and improved safety. vapourtec.comnih.govdurham.ac.uk The synthesis of this compound itself, as well as its subsequent transformations, could be optimized in flow reactors to enhance yield, purity, and scalability. mit.edursc.org

Green Chemistry: The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, should guide future research. acs.org This includes exploring solvent-free reaction conditions or the use of environmentally benign solvents. researchgate.net For instance, selective direct fluorination using elemental fluorine is a highly atom-economical method that can be made safer and more efficient in flow systems. rsc.orgacsgcipr.org The development of catalytic cycles that minimize waste and the use of renewable resources are also key aspects of a green approach to the chemistry of this compound. eurekalert.org

Table 2: Comparison of Batch vs. Flow Chemistry for Fluorination Reactions

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with hazardous reagents due to large volumes. | Improved safety due to small reaction volumes and better containment. vapourtec.com |

| Heat Transfer | Often inefficient, leading to potential thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio. beilstein-journals.org |

| Reaction Control | Less precise control over temperature, pressure, and mixing. | Precise control over all reaction parameters. beilstein-journals.org |

| Scalability | Often challenging and requires significant process redevelopment. | Easier to scale up by running the system for longer or using parallel reactors. |

| Reagent Handling | Can be cumbersome, especially for gaseous or pyrophoric reagents. | Facilitates the use of hazardous reagents in a controlled manner. nih.gov |

Advanced Spectroscopic and Structural Analysis Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for optimizing existing reactions and discovering new ones. Advanced spectroscopic and analytical techniques will be instrumental in elucidating the intricate details of reactions involving this compound.

¹⁹F NMR Spectroscopy: Due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for studying fluorinated compounds. nih.govresearchgate.net It can be used to monitor reaction kinetics, identify intermediates, and determine the structure of products in complex mixtures without the need for separation. scholaris.caresearchgate.netbiophysics.org In-situ ¹⁹F NMR studies could provide valuable insights into the mechanisms of catalytic transformations of this compound. rsc.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for the characterization of fluorinated compounds and for identifying reaction intermediates and byproducts. Tandem mass spectrometry (MS/MS) can provide detailed structural information by analyzing fragmentation patterns.

Computational Chemistry: Quantum mechanical calculations can complement experimental studies by providing theoretical models of reaction pathways, transition states, and intermediate structures. These calculations can help to explain observed reactivity and selectivity, and to predict the outcomes of new reactions. For instance, computational studies can elucidate the electronic effects of the terminal fluorine on the reactivity of the β-keto ester moiety. nih.gov

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new synthetic methodologies, novel fluorinated molecules with potential applications in various fields, and a deeper understanding of the fundamental principles of organofluorine chemistry.

常见问题

Q. Basic Modeling

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials, identifying nucleophilic attack sites at the ketone or ester groups .

Advanced Application

For catalysis (e.g., asymmetric hydrogenation):

- Simulate transition states using Gaussian 16 to optimize chiral ligand selection (e.g., BINAP vs. Josiphos) .

- Validate predictions with kinetic isotopic effect (KIE) studies using deuterated substrates .

How should researchers design stability studies to evaluate this compound under varying storage conditions?

Q. Protocol Design

- Expose samples to accelerated degradation conditions (40°C/75% RH for 6 months) .

- Monitor degradation via HPLC-UV (λ = 254 nm) and track fluorine content via ion chromatography .

Data Interpretation

If hydrolysis dominates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。